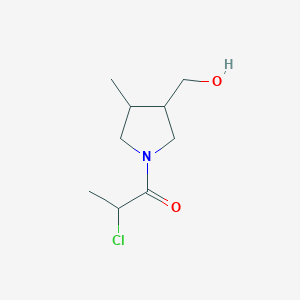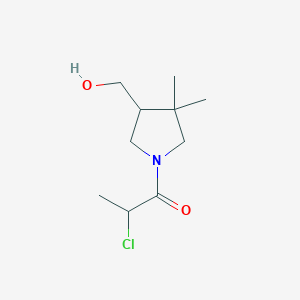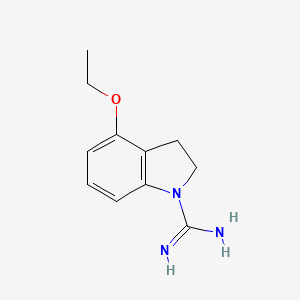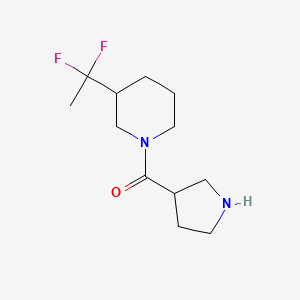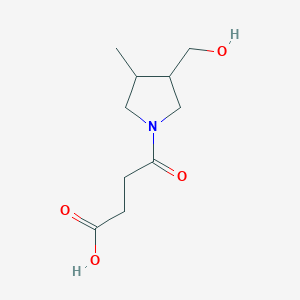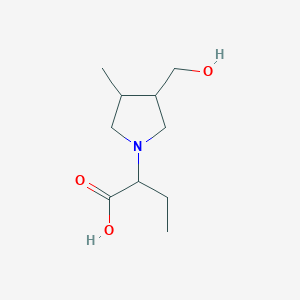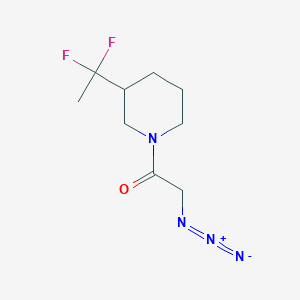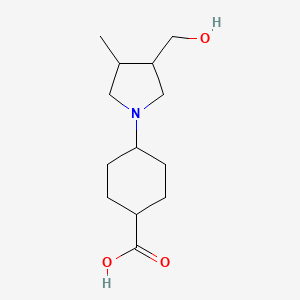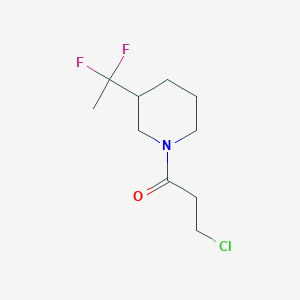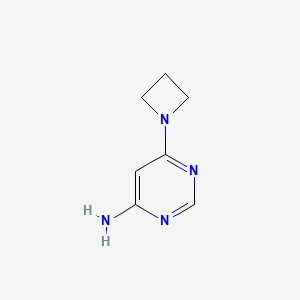
6-(Azetidin-1-yl)pyrimidin-4-amine
Overview
Description
6-(Azetidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that incorporates both azetidine and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which include 6-(azetidin-1-yl)pyrimidin-4-amine, have a broad range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets in various ways, often by mimicking the structure of natural substrates or by inhibiting key enzymes .
Biochemical Pathways
It is known that pyrimidine derivatives can affect a wide range of biochemical pathways, often related to the pharmacological effects they exhibit .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
It is known that pyrimidine derivatives can have a wide range of effects at the molecular and cellular level, often related to the pharmacological effects they exhibit .
Action Environment
It is known that environmental factors can greatly impact the action of a compound .
Biochemical Analysis
Biochemical Properties
6-(Azetidin-1-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with various enzymes, including histamine H3 receptors, where it acts as a partial agonist . This interaction is crucial as it influences the cyclic adenosine monophosphate (cAMP) response element-luciferase reporter gene assay, indicating its role in cellular signaling pathways . Additionally, this compound has shown interactions with cytochrome P450 enzymes, affecting their metabolic stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been demonstrated to influence cell signaling pathways, particularly those involving histamine H3 receptors . This compound modulates gene expression and cellular metabolism by altering the activity of key signaling molecules. In vivo studies have shown that this compound can induce amnesic effects in mice, highlighting its impact on the central nervous system .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to histamine H3 receptors, mimicking the interactions of histamine and influencing receptor activity . This binding leads to the modulation of downstream signaling pathways, including the inhibition or activation of enzymes involved in cellular metabolism. The compound’s ability to interact with cytochrome P450 enzymes further underscores its role in modulating metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good metabolic stability, maintaining its activity over extended periods . Its stability can be influenced by environmental factors such as temperature and pH. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits partial agonist activity at histamine H3 receptors, while higher doses can lead to more pronounced effects, including potential toxicity . In vivo studies have demonstrated that a dosage of 5 mg/kg can induce amnesic effects in mice, indicating a threshold for its central nervous system activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions influence the compound’s metabolic stability and its ability to modulate metabolic flux. The compound’s effects on metabolite levels have been observed in various in vitro assays, highlighting its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, influencing its overall activity. The compound’s distribution is also affected by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, modulating cellular processes effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-1-yl)pyrimidin-4-amine typically involves the reaction of azetidine derivatives with pyrimidine precursors. One common method involves the nucleophilic substitution reaction where azetidine is introduced to a pyrimidine ring under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-(Azetidin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: Commonly used in its synthesis.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine or azetidine rings.
Condensation Reactions: Used to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like azetidine and pyrimidine derivatives, solvents such as acetonitrile, and catalysts like DBU.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and azetidines, which can have different biological activities and applications .
Scientific Research Applications
6-(Azetidin-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Such as 4-(4-methylpiperazin-1-yl)-6-(4-phenylimidazol-1-yl)pyrimidin-2-ylamine.
Azetidine Derivatives: Including various substituted azetidines used in polymer chemistry.
Uniqueness
6-(Azetidin-1-yl)pyrimidin-4-amine is unique due to its combination of azetidine and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(azetidin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-6-4-7(10-5-9-6)11-2-1-3-11/h4-5H,1-3H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCYIXPVVCEWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


